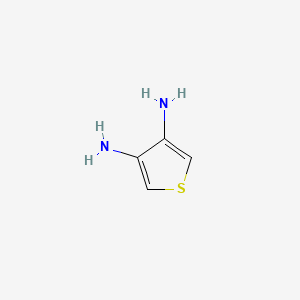

3,4-Diaminothiophene

Descripción general

Descripción

3,4-Diaminothiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two amino groups attached to the third and fourth positions of the thiophene ring. It is used as a building block in the synthesis of various organic materials and has applications in medicinal chemistry, particularly in the development of antitumor and antiviral agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Diaminothiophene can be synthesized through several methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned reactions. The process typically involves the use of high-throughput screening and fragment-based drug discovery techniques to optimize the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Diaminothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3,4-Diaminothiophene serves as a crucial building block in organic synthesis. It is utilized in the creation of various derivatives and complex compounds, which are essential for advancing chemical research and development. The compound's ability to form stable bonds with other molecular structures allows chemists to explore new chemical reactions and pathways.

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor properties. A study highlighted its effectiveness against multiple human cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U373) cells. The compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Antiviral Properties

In addition to its antitumor effects, this compound has been investigated for its antiviral capabilities. It has shown potential in inhibiting the replication of influenza viruses (both A and B subtypes), suggesting that it could be developed into effective antiviral agents .

Organic Electronics

The compound is increasingly recognized for its role in the development of organic semiconductors. It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties. Its incorporation into polymer matrices enhances conductivity and mechanical properties, making it valuable for flexible electronic devices .

Analytical Chemistry

This compound is employed as a reagent in various analytical methods for detecting and quantifying specific compounds. Its ability to form stable complexes with target molecules provides researchers with reliable tools for chemical analysis .

Environmental Science

This compound plays a role in environmental monitoring through the development of sensors designed to detect pollutants. Its chemical properties enable it to interact with environmental contaminants, facilitating the detection and analysis of harmful substances .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of synthesized diaminothiophene derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard treatments like doxorubicin, highlighting their potential as lead compounds for drug development .

Case Study 2: Antiviral Activity

In vitro studies have shown that specific derivatives of this compound effectively inhibit influenza virus replication. These findings suggest that further exploration could lead to the development of new antiviral therapies targeting respiratory viruses .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential for advancing synthetic chemistry |

| Medicinal Chemistry | Antitumor and antiviral agent | Induces apoptosis; inhibits viral replication |

| Organic Electronics | Used in OLEDs and photovoltaic cells | Enhances conductivity; supports flexible electronics |

| Analytical Chemistry | Reagent for detecting specific compounds | Provides reliable tools for chemical analysis |

| Environmental Science | Development of sensors for pollutant detection | Facilitates environmental monitoring efforts |

Mecanismo De Acción

The mechanism of action of 3,4-Diaminothiophene involves its interaction with various molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. The compound also exhibits antiviral activity by inhibiting viral replication through interactions with viral enzymes .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Diaminothiophene: Another thiophene derivative with amino groups at the second and fifth positions.

2-Aminothiophene: A simpler thiophene derivative with a single amino group at the second position.

Uniqueness

3,4-Diaminothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the third and fourth positions make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .

Actividad Biológica

3,4-Diaminothiophene (DDT) is a sulfur-containing heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of DDT and its derivatives.

Chemical Structure and Synthesis

This compound consists of a thiophene ring substituted with two amino groups at the 3 and 4 positions. The synthesis of DDT and its derivatives can be achieved through various methods, including:

- Nucleophilic substitution : Utilizing halogenated thiophenes to introduce amino groups.

- Schiff base formation : Reacting DDT with aldehydes to create various derivatives with enhanced biological properties.

Recent studies have focused on synthesizing novel derivatives of DDT, particularly Schiff bases and amides, which have shown promising biological activity against cancer cells and viruses .

Anticancer Properties

Numerous studies have demonstrated the antiproliferative effects of DDT derivatives against various cancer cell lines. A notable study evaluated a series of synthesized Schiff bases derived from DDT against human cancer cell lines, including prostate (PC-3), lung (A549), colon (HCT-15), and breast (T47D) cancers. The results indicated that specific derivatives exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3n | A549 | 12.6 |

| 2j | T47D | 4.6 |

| 3j | HCT-15 | 10.2 |

The compound 3n , in particular, demonstrated a strong ability to induce apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, DDT derivatives have been evaluated for their antiviral activity against influenza viruses. The compounds were tested against various strains of influenza A (H1N1, H3N2) and B viruses. The findings revealed that some derivatives effectively inhibited viral replication, showing comparable efficacy to established antiviral drugs like oseltamivir:

| Compound | Anti-influenza H1N1 | Anti-influenza H3N2 | Anti-influenza B |

|---|---|---|---|

| 2j | Moderate | Moderate | Similar to control |

| 3g | Moderate | Moderate | Similar to control |

These results indicate that DDT derivatives could serve as potential leads for antiviral drug development .

The mechanisms underlying the biological activities of DDT involve several pathways:

- Induction of Apoptosis : Studies utilizing annexin V/propidium iodide assays showed that DDT derivatives induced apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Treatment with specific compounds resulted in significant alterations in cell cycle distribution, leading to growth inhibition in tumor cells .

Case Study 1: Anticancer Activity

A study investigated the effects of compound 3n on A549 lung cancer cells. The treatment led to a marked increase in early and late apoptotic cells compared to control treatments. This suggests that the compound may activate apoptotic pathways selectively in cancerous cells while sparing normal cells.

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral efficacy of compound 2j against influenza virus strains. The compound demonstrated significant inhibition of viral replication at low concentrations, indicating its potential as an antiviral agent.

Propiedades

IUPAC Name |

thiophene-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYNVVJQAOVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937664 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169698-12-8 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the reactivity of 3,4-diaminothiophene (3,4-DAT) compared to anilines?

A1: While this compound exhibits nitrogen basicity similar to aniline, it demonstrates a strong preference for reacting as a carbon nucleophile. This is attributed to its significant "enaminic character," where the nitrogen lone pairs are delocalized into the thiophene ring, increasing the electron density at the C2 and C5 positions. [, ]

Q2: How does this compound react with 4,6-dinitrobenzofuroxan (DNBF)?

A2: 3,4-DAT reacts with DNBF exclusively at the C2 and C5 positions, forming carbon-carbon bonds. Depending on the conditions, either a monoadduct at C2 (3,H) or a diadduct at C2 and C5 (4,H) can form. The diadduct exists as a mixture of diastereomers. [, ]

Q3: What does the reaction rate of this compound with DNBF tell us about its reactivity?

A3: The reaction between 3,4-DAT and DNBF is incredibly fast, with rate constants exceeding 10^6 L/mol·s. This is among the fastest recorded carbon-carbon coupling reactions, further highlighting the potent nucleophilicity of the C2 and C5 positions in 3,4-DAT. [, ]

Q4: How does the presence of electron-withdrawing groups on the nitrogen atoms of this compound affect its reactivity?

A4: Introducing electron-withdrawing groups on the nitrogen atoms, such as in N,N'-bis(tert-butoxycarbonyl)-3,4-diaminothiophene, significantly reduces the nucleophilic character of the carbon atoms in the thiophene ring. This effect is demonstrated by the difference in reaction rates observed with electrophiles like aldehydes and selenophenol. []

Q5: Can this compound be utilized in polymer synthesis?

A5: Yes, this compound serves as a valuable monomer in the synthesis of conjugated polymers. It can be incorporated into alternating donor/acceptor polymers to fine-tune the band gap of the resulting material, influencing its optoelectronic properties. [, ]

Q6: What other heterocyclic systems can be synthesized from this compound?

A6: this compound is a versatile precursor for various heterocyclic systems. It can be reacted with β-keto esters to yield thieno[3,4-b][1,4]diazepine derivatives. [] Additionally, it can be condensed with α-diones to form thieno[3,4-b]pyrazines. []

Q7: What computational studies have been conducted on this compound?

A7: Quantum chemical calculations have been employed to investigate the protonation site, aromaticity, charge distribution, and NMR properties of this compound. These studies provide valuable insights into its electronic structure and reactivity, confirming the enaminic character and the relative stability of its protonated forms. []

Q8: Are there any known applications of this compound in materials science?

A8: this compound complexes with palladium have been explored as precursors for metal-doped polymers. Electrochemical polymerization of these complexes can lead to the formation of thin films, some of which can be further modified to incorporate palladium particles, offering potential applications in electrocatalysis and sensing. []

Q9: Have any biosensor applications been explored for this compound?

A9: Yes, research has investigated the use of self-assembled nanoparticles composed of aminothiophene and poly(γ-glutamate) for the development of electroconductive films. These films hold potential as components in biosensing platforms due to their electrical conductivity and biocompatibility. []

Q10: What are some of the challenges associated with the synthesis and handling of this compound?

A10: this compound, particularly when unsubstituted, can be prone to oxidation and decomposition. Therefore, its synthesis often requires careful handling and specific reaction conditions. Additionally, the development of efficient and scalable synthetic routes remains an ongoing area of research. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.